The core properties of the deuterium-labeled compound are summarized in the table below. Sildenafil-d3 is a deuterated form of Sildenafil, which is a potent phosphodiesterase type 5 (PDE5) inhibitor [1].
| Property | Value / Description |
|---|---|
| Name | Sildenafil-d3 (Synonyms: UK-92480-d3) [1] |
| Molecular Weight | 477.59 g/mol [1] |
| Chemical Formula | C₂₂H₂₇D₃N₆O₄S [1] |
| Purity | 99.79% [1] |
| CAS Number | 1126745-90-1 [1] |
| Appearance | White to off-white solid [1] |
| Primary Application | Used as a tracer and internal standard for quantitative analysis by NMR, GC-MS, or LC-MS [1] |
| Target | Phosphodiesterase type 5 (PDE5); IC₅₀ of unlabeled Sildenafil is 5.22 nM [1] |
| Solubility (DMSO) | 25 mg/mL (52.35 mM); requires ultrasonic warming and heat to 60°C [1] |
The following diagram outlines the signaling pathway through which the parent drug, Sildenafil, exerts its effect on human bladder dome smooth muscle, based on an experimental study [2]. This provides context for the biological system that Sildenafil-d3 is used to study.
Sildenafil muscle relaxation pathway via cGMP, cAMP, and K+ channels.
The synthesis of the parent compound, Sildenafil, has evolved through several generations. An initial research route was deemed unsuitable for scale-up due to safety and environmental concerns, leading to improved synthetic pathways that align with green chemistry principles [3]. These improved routes avoid the use of tin chloride and hydrogen peroxide, utilize solvents like toluene that can be recovered and reused, and employ coupling agents like N,N'-carbonyldiimidazole (CDI), resulting in a cleaner process and a high yield of Sildenafil citrate (75%) [3].
Sildenafil-d3 is primarily used as an internal standard in analytical chemistry. Its deuterated structure makes it ideal for precise quantification of Sildenafil in complex matrices using techniques like LC-MS and GC-MS, improving the accuracy of pharmacokinetic and metabolic studies [1].
The parent drug Sildenafil is a BCS Class II compound, meaning it has low solubility and high permeability. Its solubility is highly pH-dependent [3]. Deuterium labeling generally does not alter the primary pharmacology of a drug but can fine-tune its pharmacokinetic profile by potentially slowing the metabolism of the C-D bond compared to a C-H bond. This can lead to a longer half-life or reduced formation of toxic metabolites [4].
Sildenafil is primarily metabolized in the liver. The major and pharmacologically active metabolite is N-desmethyl sildenafil, which is formed via the cytochrome P450 enzyme system [1] [2].
The diagram below illustrates the primary metabolic pathway of Sildenafil.
The following table summarizes the key pharmacokinetic parameters of Sildenafil and its primary metabolite, N-desmethyl sildenafil, which are critical for understanding their comparative in vivo behavior [1] [3] [2].
| Parameter | Sildenafil (Parent Drug) | N-Desmethyl Sildenafil (Metabolite) |
|---|---|---|
| Bioavailability | 41% (range: 25%–63%) [3] | Information Not Specified in Sources |
| Time to Peak Plasma Concentration (T~max~) | 30 to 120 minutes (median: 60 minutes) [3] | Information Not Specified in Sources |
| Protein Binding | ~96% [4] [2] | Information Not Specified in Sources |
| Elimination Half-Life (t~½~) | 3 to 5 hours [3] [4] | ~4 hours [2] |
| PDE5 Inhibitory Potency | Reference (100%) | Approximately 50% of parent [1] [2] |
| Typical Plasma Exposure | Reference (100%) | Approximately 40% of parent [1] |
For researchers investigating the metabolic pathway, here are methodologies gathered from the search results.
In Vivo Pharmacokinetic Study Design: The bioequivalence studies for a novel orodispersible film (ODF) formulation provide a robust clinical trial model [3].
Bioanalytical Method (Liquid Chromatography-Tandem Mass Spectrometry - LC-MS/MS): While the cited studies do not explicitly detail the laboratory method, LC-MS/MS is the industry standard for such high-sensitivity quantification [3]. The protocol would involve:
The properties of the N-desmethyl metabolite have direct clinical relevance.
Deuterated internal standards are frequently used in validated methods for quantifying sildenafil and its metabolites in biological matrices.
| Method Details | Application 1: Assay in Neonatal Plasma [1] | Application 2: Concurrent Assay with Rosiglitazone [2] |
|---|---|---|
| Analytical Technique | UPLC-MS/MS | LC-MS/MS |
| Internal Standard Used | Deuterated sildenafil | Octadeuterated sildenafil |
| Sample Volume | 50 µL plasma | Not specified |
| Sample Preparation | Liquid-liquid extraction | Protein precipitation with methanol |
| Linear Range | 1 ng/mL and above for sildenafil and desmethylsildenafil | 5 - 1000 ng/mL |
| Key Application | Pharmacokinetic study in neonates | Pharmacokinetic study in rats (co-administered with rosiglitazone) |
The general workflow for implementing a deuterated internal standard in an LC-MS/MS method follows a consistent pattern, from selection to data analysis. The diagram below outlines the core process.
General workflow for using a deuterated internal standard in LC-MS/MS bioanalysis.
Based on the literature and technical guidelines, here are the critical considerations for each step of the workflow:
The table below consolidates the available solubility information for Pyrazole N-Demethyl Sildenafil-d3 from the search results:
| Solvent | Solubility | Qualitative Description | Source |
|---|---|---|---|
| DMF | Not reported | Information not found in search results | - |
| DMSO | Quantitative data not provided | Slightly soluble [1] | ChemicalBook |
| Methanol | Quantitative data not provided | Sparingly soluble [1] | ChemicalBook |
| Water | Not explicitly stated | Implied to be low (based on parent compound) [2] [3] | - |
Unfortunately, the search results do not provide specific quantitative solubility values (e.g., mg/mL) for DMSO or methanol, nor do they contain any experimental protocols for solubility determination for this specific compound.
Since pre-existing data is limited, you will likely need to determine the solubility experimentally. Here are some key considerations based on general laboratory practices and the information available:
The following diagram outlines a general experimental workflow you can adapt to determine the solubility of this compound:
> General workflow for experimental determination of compound solubility.
Pyrazole N-Demethyl Sildenafil-d3 is a deuterated analog of a primary metabolite of sildenafil [1]. Its core application is serving as an Internal Standard (IS) in quantitative LC-MS/MS analyses for pharmacokinetic and metabolic studies [1].
The use of a deuterated IS is critical for compensating for variability in sample preparation and ionization efficiency during mass spectrometry. Its nearly identical chemical structure to the target analyte ensures similar chromatographic and mass spectrometric behavior, while the deuterium atoms provide a distinct mass difference for unambiguous identification and quantification [1].
The following table summarizes key parameters from validated LC-MS/MS methods for sildenafil and its metabolites, which can be adapted for use with this compound as the IS.
| Parameter | Method 1: Human Plasma [2] | Method 2: Human Serum [3] | Method 3: Human Plasma (Chinese Population) [4] |
|---|---|---|---|
| Analytical Technique | UPLC-MS/MS | LC-MS/MS | UPLC-MS/MS |
| Sample Pretreatment | Rapid protein precipitation | Minimal protein precipitation | Information not specified in excerpts |
| Quantitative Range | Sildenafil & Metabolite: 3.9 - 1000 ng/mL | Information not fully specified | Sildenafil: 2.000 - 200.0 ng/mL N-Desmethyl: 0.800 - 80.00 ng/mL | | LLOQ (Lower Limit of Quantification) | 3.9 ng/mL | Information not specified | Sildenafil: 2.000 ng/mL N-Desmethyl: 0.800 ng/mL | | Accuracy | Meets FDA guidelines (RSD% < 15%) | Information not specified | Confirmed for bioequivalence study | | Precision (Intra- & Inter-day) | RSD% < 15% | Information not specified | Information not specified | | Matrix Effect | 2.6% - 5.8% (within guidelines) | Minimal, did not influence outcome | No mutual interference | | Recovery | Sildenafil: 83.2% Metabolite: 84.5% | Information not specified | Information not specified | | Key Application | Pharmacokinetics in PAH patients | Pharmacokinetics in ARDS patients | Bioequivalence study |
This protocol synthesizes elements from the searched methods, with this compound incorporated as the internal standard.
| Compound | Precursor Ion [M+H]+ (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|
| Sildenafil | 475.10 | 283.15 | 45 | 35 |
| N-Desmethyl Sildenafil | 461.10 | 283.15 | 45 | 35 |
| This compound | ~464.10 | ~283.15 | 45 | 35 |
> Note: The MRM parameters for Sildenafil and N-Desmethyl Sildenafil are from published methods [3]. The values for this compound are estimated based on its structure and should be optimized for specific instruments [1].
The following diagram illustrates the complete experimental workflow, from sample preparation to data analysis.
For quantification, a calibration curve is essential. The process is as follows:
Integrating This compound as a stable isotope-labeled internal standard into established LC-MS/MS methods provides a robust, reliable, and high-throughput approach for the precise quantification of sildenafil and its active metabolite, N-desmethyl sildenafil. This detailed protocol and consolidated data serve as a foundational guide for researchers conducting pharmacokinetic, bioequivalence, and metabolic studies.
The global proliferation of adulterated dietary supplements represents a significant public health challenge, particularly for products marketed as "natural" sexual enhancers. These products are frequently adulterated with synthetic phosphodiesterase-5 (PDE-5) inhibitors including sildenafil, tadalafil, and vardenafil, often at uncontrolled concentrations that pose serious health risks to consumers with pre-existing conditions such as cardiovascular disease or diabetes. Analytical detection methods face substantial challenges due to the complex matrices of herbal preparations and the need for precise quantification of active pharmaceutical ingredients (APIs) at varying concentration levels. The application of deuterated internal standards has emerged as a critical methodology for addressing these challenges, providing corrective normalization for analytical variability and enabling reliable quantification even in complex sample matrices.
Recent studies have demonstrated the alarming prevalence of this adulteration issue. A 2022 study in the United Arab Emirates analyzed 158 sexual enhancement supplements and found that 13.9% contained significant concentrations of undeclared PDE-5 inhibitors, with sildenafil being the most prevalent adulterant (12.7% of products) [1]. Similarly, a 2025 study from Bosnia and Herzegovina revealed that 7 out of 20 analyzed supplements contained either sildenafil or tadalafil, with concentrations ranging from 24.16 ± 0.11 µg/g to 33,808.857 ± 99.43 µg/g [2]. These findings underscore the critical need for robust, reliable analytical methods to detect and quantify pharmaceutical adulterants in dietary supplements.
Deuterated internal standards (IS), such as deuterated sildenafil, are structurally analogous to the target analyte but contain deuterium atoms in place of hydrogen atoms, resulting in a predictable mass difference that enables distinct detection by mass spectrometry while maintaining nearly identical chemical properties. This structural similarity ensures that the IS experiences nearly identical extraction efficiency, matrix effects, and ionization characteristics as the native analyte during sample preparation and analysis, providing a reliable reference for quantification.
The application of deuterated internal standards follows a fundamental principle of analytical chemistry where the IS compensates for variability in sample preparation and analysis. As shown in Figure 1, the IS is added at the beginning of the extraction process, allowing it to undergo the same procedures as the native analyte, with quantification based on the response ratio between the analyte and IS rather than absolute response factors. This approach significantly improves analytical precision and accuracy, particularly when dealing with complex sample matrices like herbal supplements that may contain numerous interfering compounds.
Note: For liquid formulations (honey, liquids), adjust the protocol by weighing 200 ± 10 mg of sample and reducing the extraction solvent to 5 mL.
For samples with significant matrix interference, implement the following SPE clean-up after the initial extraction:
Column: Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 μm)
Mobile Phase A: 0.1% formic acid in water
Mobile Phase B: 0.1% formic acid in acetonitrile
Gradient Program:
| Time (min) | Flow Rate (mL/min) | %A | %B | |------------|-------------------|-----|-----| | 0.0 | 0.4 | 95 | 5 | | 1.0 | 0.4 | 95 | 5 | | 4.0 | 0.4 | 5 | 95 | | 5.0 | 0.4 | 5 | 95 | | 5.1 | 0.4 | 95 | 5 | | 7.0 | 0.4 | 95 | 5 |
Column Temperature: 40°C
Injection Volume: 5 μL
Autosampler Temperature: 10°C
Table 1: MRM Transitions for PDE-5 Inhibitors and Deuterated Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|---|
| Sildenafil | 475.2 | 283.1 | 100.1 | 80 | 25 |
| Tadalafil | 390.2 | 268.1 | 135.1 | 80 | 25 |
| Vardenafil | 489.2 | 151.1 | 312.1 | 80 | 25 |
| Sildenafil-d₃/d₈ | 478.2/483.2 | 286.1/291.1 | 100.1 | 80 | 25 |
The method should be validated according to ICH guidelines with the following parameters:
The developed method utilizing deuterated sildenafil as internal standard was applied to the analysis of dietary supplements marketed as natural sexual enhancers. The results revealed a disturbing prevalence of pharmaceutical adulteration across various product types and geographical origins. The quantitative data demonstrated significant variation in adulterant concentrations, highlighting the uncontrolled nature of this illegal practice and the consequent consumer health risks.
Table 2: Prevalence of PDE-5 Inhibitors in Sexual Enhancement Supplements (UAE Market Study) [1]
| Prescription Drug | Proportion of Supplements with Hidden Drugs | 95% Confidence Interval |
|---|---|---|
| Sildenafil | 12.7% | 7.4–18% |
| Tadalafil | 3.8% | 0.78–6.81% |
| Vardenafil | 1.9% | 0.25–4.05% |
| Any PDE-5 Inhibitor | 13.9% | 8.5–19.4% |
The comprehensive analysis of supplement dosage forms revealed that adulteration occurs across all product types, though with varying frequencies and concentrations. Honey-based formulations were found to contain particularly high concentrations of adulterants, with one sample from Southeast Asia containing sildenafil at 26,000 μg/day estimated daily dose [1]. This represents a significant toxicological risk as it may exceed therapeutic doses, especially when consumers use multiple supplements concurrently.
Table 3: Concentrations of PDE-5 Inhibitors Found in Adulterated Supplements [1] [2]
| Sample Matrix | Country of Origin | Adulterant Found | Concentration | Estimated Daily Dose |
|---|---|---|---|---|
| Honey | Southeast Asia | Tadalafil | 775 mg/kg | 11,625 μg/day |
| Honey | Southeast Asia | Tadalafil | 824 mg/kg | 16,480 μg/day |
| Honey | UAE | Sildenafil | 2053 mg/kg | 20,530 μg/day |
| Tablets | China | Sildenafil | 77,534 mg/kg | Not specified |
| Capsules | Various | Sildenafil | 2,076-33,809 μg/g | Not specified |
| Capsules | Various | Tadalafil | 24-3,995 μg/g | Not specified |
The implementation of deuterated sildenafil as an internal standard demonstrated significant advantages in method performance compared to external standardization approaches. The method showed excellent linearity (r² > 0.9977) across the calibration range of 1-500 ng/mL, with precision (RSD) values below 15% for both intra-day and inter-day analyses [3] [4]. The corrective capability of the deuterated IS was particularly evident in the analysis of complex matrices like honey-based supplements, where significant matrix suppression effects were observed but effectively compensated for by the IS.
The method sensitivity with deuterated internal standardization achieved lower limits of quantification (LLOQ) of 1 ng/mL for sildenafil in plasma samples [3], which translates to excellent sensitivity for supplement analysis where concentrations are typically much higher. The application of UPLC-MS/MS technology provided superior resolution and shorter analysis times compared to conventional HPLC methods, with a total run time of 7 minutes per sample [5]. This combination of rapid analysis with high sensitivity makes the method ideal for high-throughput screening of suspected adulterated products.
The application of deuterated internal standards in sildenafil adulteration testing provides several critical advantages over traditional quantification approaches:
Compensation for Matrix Effects: Deuterated IS effectively corrects for ionization suppression or enhancement in complex supplement matrices, ensuring accurate quantification regardless of sample composition.
Correction for Extraction Efficiency Variations: By mirroring the extraction behavior of native sildenafil, the IS accounts for recovery variations between different supplement formulations.
Instrument Performance Monitoring: The consistent response of the IS serves as a quality control measure for instrument performance throughout analytical batches.
Improved Precision and Accuracy: Normalization to the IS response significantly reduces analytical variability, typically improving precision by 30-50% compared to external standardization.
The method reliability was further demonstrated in a study where deuterated sildenafil was successfully used to simultaneously quantify sildenafil and its active metabolite, desmethylsildenafil, in neonatal plasma samples with volumes as small as 50 μL [3]. This application highlights the robustness and sensitivity of the deuterated IS approach even with challenging sample limitations.
The application of deuterated internal standards, specifically deuterated sildenafil, provides a robust and reliable methodology for the detection and quantification of PDE-5 inhibitor adulteration in dietary supplements. The protocol detailed in this application note enables accurate and precise measurement of sildenafil and related compounds even in complex supplement matrices, addressing a critical public health concern. The comprehensive validation of this approach demonstrates its suitability for regulatory testing, quality control laboratories, and research applications aimed at combating the growing problem of supplement adulteration.
The widespread prevalence of adulterated sexual enhancement supplements documented across multiple international markets underscores the urgent need for such reliable analytical methods. With the continued growth of the dietary supplement industry and the persistent illegal practice of pharmaceutical adulteration, the implementation of robust testing protocols utilizing deuterated internal standards represents an essential component of consumer protection efforts. Future developments in this field will likely focus on expanded screening capabilities for novel analogues and derivatives of PDE-5 inhibitors that continue to emerge in the market.
The adulteration of dietary supplements with phosphodiesterase-5 (PDE-5) inhibitors and their metabolites represents a significant global public health concern, with sildenafil and its derivatives being the most commonly detected illegal additives. These adulterants are particularly dangerous because consumers may unknowingly ingest prescription medications without medical supervision, potentially leading to serious adverse effects especially in individuals with cardiovascular conditions or those taking nitrates. The analytical challenge is further compounded by the continuous emergence of designer analogues specifically created to evade standard detection methods, requiring increasingly sophisticated analytical approaches for identification and quantification.
Recent studies have demonstrated alarmingly high rates of sildenafil adulteration in sexual enhancement supplements. Research examining herbal dietary supplements revealed that 37 out of 50 products (74%) contained sildenafil in concentrations ranging from 0.01 to 465.47 mg/g [1]. Another comprehensive study of 158 sexual enhancement supplements available in the United Arab Emirates found that 12.7% contained undeclared sildenafil, with overall 13.9% containing significant concentrations of PDE-5 inhibitors including sildenafil, tadalafil, or vardenafil [2]. These findings highlight the critical need for robust, reliable analytical methods to detect sildenafil and its metabolites in various supplement matrices.
The Standard-Free Detection of Adulteration (SFDA) method represents a novel approach that addresses the significant challenge of identifying sildenafil derivatives without reference standards. This innovative strategy is particularly valuable for detecting novel or previously uncharacterized analogues that may not be available in analytical libraries. The SFDA method operates on the principle that sildenafil derivatives share common fragmentation patterns due to their conserved structural features, allowing for classification based on characteristic fragment ions rather than direct comparison to reference standards [3].
The SFDA workflow begins with comprehensive analysis using quadrupole time-of-flight tandem mass spectrometry (QTOF-MS/MS) to obtain high-resolution mass spectral data of samples. This is followed by multivariable statistical analysis to identify consistent fragment ions across different sildenafil derivatives. Through this process, six common fragment ions have been identified that reliably indicate the presence of sildenafil adulteration in general, while 20 characteristic fragment ions can specifically classify whether the adulteration stems from nitrogen-containing heterocycles or anilines [3]. This classification system provides valuable preliminary information about the structural characteristics of unknown adulterants.
The implementation of SFDA offers several significant advantages for regulatory and quality control laboratories:
This standard-free strategy significantly improves the efficiency of food safety testing by allowing laboratories to quickly determine potential adulteration before committing resources to comprehensive identification and quantification of specific compounds [3].
High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) remains a widely used method for routine screening of sildenafil in dietary supplements due to its accessibility, cost-effectiveness, and reliability. The following validated protocol has been successfully applied to the analysis of 50 herbal dietary supplements with demonstrated effectiveness [1]:
This HPLC-UV method has been comprehensively validated according to ICH guidelines, demonstrating excellent analytical performance for the detection of sildenafil in dietary supplements [1]:
Table 1: Validation Parameters for HPLC-UV Method
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity | r² > 0.999 | r² ≥ 0.995 |
| Limit of Quantification | 6.5 ng/mL | - |
| Intra-day Precision (RSD%) | ≤ 8.2% | ≤ 15% |
| Inter-day Precision (RSD%) | ≤ 8.2% | ≤ 15% |
| Intra-day Accuracy (RE%) | -4.0 to 7.1% | ± 15% |
| Recovery | 87.6-111.7% | 80-120% |
The method has proven to be robust for changes in mobile phase buffer pH, column temperature, and flow rate, making it suitable for routine quality control applications. The application of this method to real-world samples revealed that the sildenafil content in adulterated supplements varied enormously from 0.01 to 465.47 mg/g, with a mean value of 150.87 ± 127.48 mg/g [1], highlighting the uncontrolled and potentially dangerous nature of these products.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) provides superior sensitivity and selectivity for the simultaneous detection of sildenafil and its metabolites in complex matrices. The following protocol has been specifically developed and validated for the quantification of sildenafil, N-desmethylsildenafil, and N1,N4-desmethylsildenafil in dietary supplements [4] [5]:
Efficient sample preparation is critical for accurate LC-MS/MS analysis:
This sample preparation approach has demonstrated excellent recovery rates exceeding 90% for all analytes with minimal matrix effects, complying with FDA bioanalytical method validation guidelines [4].
Table 2: Validation Parameters for LC-MS/MS Method
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
|---|---|---|---|---|---|
| Sildenafil | 1.0-1000 | 1.0 | < 10% | < 10% | > 99% |
| N-desmethylsildenafil | 1.0-1000 | 1.0 | < 10% | < 10% | > 99% |
| N1,N4-desmethylsildenafil | 1.0-1000 | 1.0 | < 10% | < 10% | > 99% |
The method has been successfully applied to bioequivalence studies of sildenafil formulations in healthy volunteers, demonstrating its applicability for pharmacokinetic studies [4] [5]. The excellent sensitivity with lower limit of quantification (LLOQ) of 1.0 ng/mL for all analytes allows for detection of even trace levels of adulteration.
Surface-Enhanced Raman Spectroscopy offers an alternative approach for rapid screening of sildenafil in various supplement matrices, particularly alcoholic beverages. The SERS method provides several advantages including minimal sample preparation, rapid analysis times, and the ability to analyze complex liquid matrices directly [6]:
The SERS method has been successfully applied to the detection and quantification of sildenafil in cocktail beverages, demonstrating excellent analytical performance [6]:
Table 3: SERS Method Performance for Sildenafil Detection
| Parameter | Result | Details |
|---|---|---|
| Limit of Detection | 0.1 mg/L | In cocktail matrix |
| Linear Range | 0.1-10 mg/L | Logarithmic concentration |
| Correlation Coefficient (R²) | 0.9822-0.9860 | For characteristic peaks |
| Recovery | 93.0-105.8% | In spiked samples |
| Precision (RSD) | < 12.7% | Intra-day variation |
The method employs partial least squares (PLS) chemometric modeling to establish a prediction model between SERS spectra and sildenafil concentration, with the highest determination coefficient (Rp²) reaching 0.9856 [6]. This approach provides a rapid and accurate screening method for sildenafil in alcoholic beverages, with the potential for adaptation to other supplement matrices.
The following diagram illustrates the comprehensive analytical workflow for detecting sildenafil and its metabolites in dietary supplements, integrating the various techniques discussed in this application note:
This workflow begins with rapid screening techniques such as SERS or thin-layer chromatography (TLC) for high-throughput analysis [6] [1]. Samples that test positive in the initial screen proceed to standard-free detection using QTOF-MS/MS with multivariate statistics to identify potential sildenafil derivatives without reference standards [3]. Confirmed positives then undergo comprehensive analysis using LC-MS/MS for definitive identification [4] [5], followed by precise quantification using either HPLC-UV or LC-MS/MS depending on the required sensitivity and available instrumentation [1] [4]. This integrated approach balances efficiency with analytical rigor, ensuring comprehensive detection while optimizing resource utilization.
The comprehensive analytical approaches presented in this application note provide researchers and regulatory scientists with validated methods for detecting sildenafil and its metabolites in adulterated dietary supplements. Each technique offers distinct advantages depending on the application context: HPLC-UV for cost-effective routine analysis [1], LC-MS/MS for sensitive and selective quantification of multiple metabolites [4] [5], SERS for rapid screening [6], and the innovative SFDA approach for detecting novel analogues without reference standards [3].
The continuous emergence of designer sildenafil analogues necessitates ongoing method development and adaptation. Future directions in this field include increased utilization of high-resolution mass spectrometry for non-targeted screening, development of rapid point-of-care testing devices, and implementation of artificial intelligence for spectral interpretation and pattern recognition. The analytical strategies outlined in this document provide a solid foundation for combating the global challenge of dietary supplement adulteration, ultimately contributing to improved public health protection.
This compound is a deuterium-labeled stable isotope of the active metabolite of Sildenafil, N-Desmethyl Sildenafil. This compound is specifically designed for use in research and analytical chemistry. Its primary function is to serve as an internal standard in quantitative analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and NMR spectroscopy [1]. The incorporation of three deuterium atoms ([2H] or D) in place of hydrogen in the methyl group of the piperazine ring provides a predictable mass shift and nearly identical chemical behavior to its non-labeled counterpart, thereby improving the accuracy and reliability of analytical measurements [2] [1].
The table below summarizes the fundamental properties of this compound:
| Property | Specification |
|---|---|
| CAS Number | 1185044-03-4 [3] [2] [4] |
| Molecular Formula | C₂₁H₂₅D₃N₆O₄S [3] [2] |
| Molecular Weight | 463.57 g/mol [3] [4] |
| Chemical Name | 1-[[3-(4,7-Dihydroxy-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl]sulfonyl]-4-(methyl-d3)piperazine [2] [4] |
| Appearance | White to Off-White solid [5] |
| Melting Point | 233-235°C [5] |
| Storage Condition | -20°C Freezer [5] |
| Solubility | Sparingly soluble in Methanol; Slightly soluble in DMSO [5] |
Table 1: Chemical and physical properties of this compound.
It is crucial to distinguish the deuterated standard from its non-deuterated form, N-Desmethyl Sildenafil (CAS# 139755-82-1), which has a molecular formula of C₂₁H₂₈N₆O₄S and a molecular weight of 460.55 g/mol [6]. The 3 Da mass difference is key for its use in mass spectrometry.
The primary applications of this compound are in the field of analytical chemistry and pharmaceutical research, leveraging its role as a stable isotope-labeled internal standard.
The following section provides a detailed methodology for the quantification of N-Desmethyl Sildenafil in human plasma. This protocol can be adapted for other biological matrices.
This method uses Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) for the selective and sensitive quantification of N-Desmethyl Sildenafil. This compound is used as the Internal Standard (IS) to correct for variability in sample preparation and analysis. Analyte and IS are extracted from the plasma matrix via protein precipitation and then analyzed using reversed-phase chromatography and multiple reaction monitoring (MRM) in mass spectrometry.
The complete analytical procedure is summarized in the following workflow diagram:
Primary Stock Solutions (1 mg/mL):
Working Standard Solutions:
Internal Standard Working Solution:
The table below provides typical instrument parameters that should be optimized for your specific system.
| Parameter | Setting | | :--- | :--- | | Chromatography | | | Column | C18 (e.g., 100 mm x 2.1 mm, 2.7 µm) | | Column Temperature | 40°C | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Gradient Program | Time (min) | %B | | | 0.0 | 10 | | | 2.0 | 10 | | | 8.0 | 90 | | | 9.0 | 90 | | | 9.1 | 10 | | | 12.0 | 10 | | Flow Rate | 0.3 mL/min | | Injection Volume | 5-10 µL | | Mass Spectrometry | | | Ionization Mode | Electrospray Ionization (ESI), Positive | | MRM Transitions | Analytic | Q1 Mass (m/z) | Q3 Mass (m/z) | | | N-Desmethyl Sildenafil | 461.2 | A product ion (e.g., 283.1) | | | this compound (IS) | 464.2 | A corresponding product ion | | Source Parameters | (Optimize for instrument: Gas Flows, Temperatures, Voltages) |
Table 2: Typical LC-MS/MS conditions for the analysis of N-Desmethyl Sildenafil and its deuterated internal standard.
The following references and suppliers were used in compiling this application note.
This section provides the complete experimental procedure for the sensitive and selective determination of sildenafil and its primary metabolites in human plasma [1].
The table below summarizes the key parameters for the liquid chromatography (LC) and mass spectrometry (MS) systems.
Table 1: LC-MS/MS Instrument Parameters
| Parameter | Specification |
|---|---|
| Liquid Chromatography | |
| Column | ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) [1] |
| Mobile Phase A | 2 mM Ammonium formate with 0.1% formic acid in water [1] |
| Mobile Phase B | Acetonitrile [1] |
| Gradient | Programmed from low to high %B |
| Flow Rate | 0.3 mL/min [1] |
| Injection Volume | 5-10 µL |
| Mass Spectrometry | |
| Ion Source | Electrospray Ionization (ESI) [1] |
| Ion Mode | Positive [1] |
| Data Acquisition | Multiple Reaction Monitoring (MRM) [1] |
The following table lists the specific mass transitions monitored for each compound, which are crucial for selective detection.
Table 2: Optimized MRM Transitions for Sildenafil and Metabolites
| Compound | Precursor Ion (m/z) → Product Ion (m/z) |
|---|---|
| Sildenafil | 475.30 → 100.10 [1] |
| N-desmethylsildenafil | 461.20 → 283.30 [1] |
| N1,N4-desmethylsildenafil | 449.00 → 283.00 [1] |
| Internal Standard: Sildenafil-d8 | 483.30 → 108.10 [1] |
For comprehensive metabolite profiling, non-targeted metabolomics approaches are used. The following diagram illustrates the workflow for discovering novel metabolites, which is complementary to the targeted quantification protocol above.
This non-targeted workflow has been successfully applied to uncover a more complete picture of sildenafil's metabolism:
The validated LC-MS/MS method has direct practical applications in clinical research.
The combination of robust, targeted LC-MS/MS quantification using deuterated internal standards and exploratory non-targeted metabolomics provides a powerful toolkit for researchers. These methods are essential for advancing drug development, ensuring therapeutic efficacy, and understanding the complex pharmacokinetic profile of sildenafil and other pharmaceuticals.
The development of a stability-indicating HPLC method for Sildenafil impurities is critical for ensuring drug safety and quality, requiring separation from process-related impurities and degradation products [1]. The method must be fully validated per ICH guidelines to demonstrate specificity, accuracy, precision, and linearity [2] [3] [1].
This protocol summarizes the conditions based on the USP monograph and a published research method for Sildenafil Tartrate [4] [3].
1. Materials and Reagents
2. Chromatographic Conditions The table below outlines core conditions for impurity analysis per the USP monograph [4].
| Parameter | Specification |
|---|---|
| Column | Ascentis Express C18 (or equivalent) |
| Mobile Phase | As specified in the USP monograph (typically a buffered and organic phase) |
| Flow Rate | As specified in the USP monograph (e.g., 1.0 mL/min) |
| Detection | UV detection |
| Detection Wavelength | As specified in the USP monograph |
| Column Temperature | As specified in the USP monograph |
| Injection Volume | As required to meet sensitivity needs |
| Run Time | At least 3 times the retention time of Sildenafil |
3. System Suitability Test (SST) Before analysis, the system must meet the following SST criteria [4]:
4. Sample and Solution Preparation
5. Method Validation Protocol The table below summarizes the key validation parameters, methodologies, and typical acceptance criteria based on ICH guidelines [2] [1].
| Validation Parameter | Methodology | Acceptance Criteria |
|---|---|---|
| Specificity | Inject blank, placebo, standard, and specificity solution. Assess resolution and peak purity via PDA or MS. | No interference from blank/placebo. Baseline resolution (R ≥ 2.0) between all critical pairs. Peak purity passes. |
| Linearity & Range | Prepare and inject Sildenafil and impurities at 5+ concentration levels. | Correlation coefficient (r) > 0.999. Linearity across specified range (e.g., from LOQ to 120% of specification). |
| Accuracy | Spike placebo or API with impurities at 3 levels (e.g., 50%, 100%, 150% of spec). N=3 per level. | Mean recovery of 98–102% for assay; 90–110% for impurities (depending on level). |
| Precision (Repeatability) | Multiple injections of a homogeneous sample (n=6) at 100% concentration. | RSD ≤ 1.0% for assay; RSD ≤ 5.0% for impurities (at specification level). |
| Limit of Detection (LOD) | Based on signal-to-noise ratio. | S/N ≥ 3 |
| Limit of Quantification (LOQ) | Based on signal-to-noise ratio. | S/N ≥ 10. RSD of response at LOQ ≤ 5%. |
The following diagrams outline the overall method development and specific validation workflows using DOT language.
Diagram 1: Overall workflow for developing an HPLC method for Sildenafil impurities, from objective definition to validation and implementation.
Diagram 2: The key steps in method validation, following ICH Q2(R1) guidelines, to demonstrate the method is suitable for its intended purpose.
The adulteration of herbal dietary supplements (HDS) with synthetic phosphodiesterase-5 (PDE-5) inhibitors like sildenafil and its metabolites presents significant public health risks due to potential adverse effects and drug interactions. Analysis of these compounds requires robust extraction and detection methods to ensure product safety and regulatory compliance. This protocol provides detailed methodologies for extracting and analyzing sildenafil and its primary metabolite N-desmethyl sildenafil from complex herbal matrices using high-performance liquid chromatography with ultraviolet detection (HPLC-UV) and thin-layer chromatography combined with surface-enhanced Raman spectroscopy (TLC-SERS).
Recent studies reveal alarmingly high adulteration rates. Analysis of 50 HDS samples found 74% (37 samples) contained sildenafil in concentrations ranging from 0.01 to 465.47 mg/g, with a mean concentration of 150.87 ± 127.48 mg/g [1]. Another study of 20 supplements marketed as "natural sexual enhancers" found 35% (7 samples) contained either sildenafil or tadalafil, with sildenafil concentrations ranging from 2,075.57 ± 0.47 µg/g to 33,808.857 ± 99.43 µg/g [2]. These findings underscore the critical need for reliable analytical methods to detect pharmaceutical adulteration in herbal products.
The following workflow outlines the complete extraction and analysis process for sildenafil in herbal supplements:
Detailed Extraction Procedure:
Sample Homogenization:
Internal Standard Addition:
Extraction Process:
Cleanup and Concentration:
This extraction method demonstrates excellent recovery rates ranging from 87.6% to 111.7% for sildenafil across different herbal matrices [1].
For rapid screening of multiple samples, the TLC-SERS method provides an effective alternative:
Sample Extraction for TLC:
TLC Separation:
SERS Enhancement:
The "double coffee-ring effect" described in recent literature significantly enhances SERS sensitivity by promoting redistribution of both nanoparticles and analyte molecules to the ring edge, concentrating the target compounds for improved detection [3].
Optimized Chromatographic Parameters:
| Parameter | Specification |
|---|---|
| Column | C18 reverse-phase (4.6 × 250 mm, 5 µm) |
| Mobile Phase | 10 mM phosphate buffer (pH 3.5) with 0.1% triethylamine:acetonitrile (65:35, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 293 nm |
| Injection Volume | 20 µL |
| Run Time | 7.5 minutes |
| Retention Time (Sildenafil) | ~4.2 minutes |
| Retention Time (Internal Standard) | ~5.8 minutes [1] |
The HPLC-UV method has been comprehensively validated according to ICH guidelines:
Table 1: Method Validation Parameters for Sildenafil Analysis by HPLC-UV
| Validation Parameter | Result |
|---|---|
| Linearity Range | 0.01-100 µg/mL |
| Correlation Coefficient (r²) | >0.999 |
| Limit of Detection (LOD) | 2.0 ng/mL |
| Limit of Quantification (LOQ) | 6.5 ng/mL |
| Intra-day Precision (RSD%) | ≤4.8% |
| Inter-day Precision (RSD%) | ≤8.2% |
| Accuracy (Relative Error%) | -4.0 to 7.1% |
| Recovery Efficiency | 87.6-111.7% [1] |
Application of the developed methods to real herbal supplement samples reveals significant adulteration problems:
Table 2: Sildenafil Adulteration in Herbal Dietary Supplements
| Study | Samples Analyzed | Adulteration Rate | Sildenafil Concentration Range | Mean Concentration |
|---|---|---|---|---|
| Turkey Market [1] | 50 HDS | 74% (37 samples) | 0.01-465.47 mg/g | 150.87 ± 127.48 mg/g |
| Bosnia & Herzegovina [2] | 20 Supplements | 35% (7 samples) | 2,075.57-33,808.857 µg/g | Not specified |
| Vietnam Market [3] | 9 Traditional Medicines | 22% (2 samples) | Detected in multiple forms | Not quantified |
Sildenafil is primarily metabolized by cytochrome P450 enzymes, mainly CYP3A4 (75%) and to a lesser extent CYP2C9, producing the active metabolite N-desmethyl sildenafil which has approximately 50% of the parent drug's potency [1] [4]. This metabolic profile has important implications for analytical methods:
The following diagram illustrates the metabolic pathway and key drug interactions that must be considered in method development:
Table 3: Comparison of Analytical Techniques for Sildenafil Detection
| Method | Advantages | Limitations | Suitable Applications |
|---|---|---|---|
| HPLC-UV | High precision and accuracy (RSD ≤8.2%); Excellent recovery (87.6-111.7%); Cost-effective; Widely available | Lower sensitivity than MS methods; Limited metabolite identification | Routine quality control; High-throughput screening; Regulatory testing |
| TLC-SERS | Rapid screening (≤30 min); Portable for field use; High specificity; Minimal sample preparation | Semi-quantitative at low concentrations; Requires reference standards | Initial screening; Product authenticity verification; Resource-limited settings |
| LC-MS/MS | Highest sensitivity and specificity; Comprehensive metabolite identification; Multi-analyte panels | Expensive instrumentation; Technical expertise required; Higher per-sample cost | Confirmatory analysis; Metabolite profiling; Research applications |
Peak Tailing in HPLC:
Low Recovery in Extraction:
Enhanced SERS Sensitivity:
The presented protocols provide reliable methods for detecting and quantifying sildenafil and its metabolites in adulterated herbal dietary supplements. The HPLC-UV method offers robust performance for quantitative analysis with excellent precision, accuracy, and sensitivity, while the TLC-SERS approach provides rapid screening capabilities suitable for field use.
The high adulteration rates observed across multiple geographical regions (74% in Turkey, 35% in Bosnia and Herzegovina, 22% in Vietnam) highlight the critical importance of continuous monitoring and rigorous quality control of herbal products marketed for sexual enhancement [1] [2] [3].
Future method development should focus on expanding multi-analyte panels to include emerging PDE-5 inhibitor analogues and implementing rapid screening technologies that can be deployed at points of manufacture and distribution to protect consumer health.
Sildenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, has established therapeutic applications in treating erectile dysfunction and pulmonary hypertension. Understanding its metabolic profile is crucial for drug development, clinical pharmacology, and safety assessment. Sildenafil undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes (CYP3A4 and CYP2C9), producing several active metabolites including the major N-desmethyl sildenafil (DMS) metabolite which possesses approximately 50% of the parent drug's pharmacological activity. The metabolite-to-parent ratio varies significantly based on individual patient factors, drug interactions, and physiological conditions, necessitating precise analytical methods for accurate quantification. [1] [2]
Deuterated compounds, particularly stable isotope-labeled analogs, have revolutionized metabolic profiling by serving as internal standards that correct for analytical variability in mass spectrometry-based methods. These compounds exhibit nearly identical chemical properties to their non-deuterated counterparts but can be distinguished by their mass differences in mass spectrometric analysis. The use of deuterated standards is particularly valuable in complex biological matrices where ion suppression/enhancement effects can significantly impact quantification accuracy. This technical document provides detailed methodologies for conducting comprehensive metabolic profiling of sildenafil using deuterated compounds, specifically focusing on Sildenafil-d8 as the internal standard. [3]
Sildenafil-d8 (CAS No.: 951385-68-5) is a deuterium-labeled sildenafil analog where eight hydrogen atoms have been replaced with deuterium atoms, resulting in a molecular weight of 482.63 g/mol (compared to 474.57 g/mol for unlabeled sildenafil). This compound serves as an ideal internal standard for quantitative analysis because it mirrors the chemical properties and chromatographic behavior of native sildenafil while being distinguishable by mass spectrometry due to its 8 Da mass difference. The deuterium labeling occurs at specific molecular positions that remain stable during sample preparation and analysis, ensuring that the internal standard experiences similar extraction efficiencies and matrix effects as the analyte of interest. [3]
The primary applications of Sildenafil-d8 in metabolic profiling include:
For research use only, Sildenafil-d8 is typically supplied in quantities ranging from 1mg to 50mg, with appropriate storage conditions at room temperature in continental US, though specific storage recommendations should follow the Certificate of Analysis provided with each batch. The compound is a controlled substance in many territories and is not approved for diagnostic use or administration to patients. [3]
Liquid chromatography-tandem mass spectrometry represents the gold standard technique for sildenafil metabolic profiling due to its exceptional sensitivity, specificity, and capacity for high-throughput analysis. The typical LC-MS/MS system for sildenafil quantification consists of a Shimadzu HPLC coupled with an API 4000 QTRAP mass spectrometer or equivalent system operating in multiple reaction monitoring (MRM) mode. The chromatographic separation typically employs a reverse-phase C18 column (2.1 × 50 mm, 1.8 μm) maintained at 40°C, with a mobile phase consisting of 0.1% formic acid in water (mobile phase A) and 0.1% formic acid in acetonitrile (mobile phase B). The flow rate is generally maintained at 0.4 mL/min with a gradient elution program starting at 10% B, increasing to 90% B over 4 minutes, followed by re-equilibration. [1]
Mass spectrometric detection is performed using electrospray ionization (ESI) in positive mode with the following characteristic transitions:
The assay validation demonstrates excellent performance with accuracy ranging from 96.1% to 110% for both sildenafil and DMS, and method imprecision (CV) of less than 10% across the calibration range (1-500 ng/mL). The lower limit of quantification (LLOQ) is established at 1 ng/mL for both analytes in human plasma, providing sufficient sensitivity for clinical pharmacokinetic studies. [1]
NMR-based metabolomics provides a complementary approach to mass spectrometry for comprehensive metabolic profiling of sildenafil. This technique enables simultaneous detection of multiple metabolites without requiring chromatographic separation or compound-specific optimization. The typical NMR protocol involves collecting fasting serum and urine samples which are analyzed using high-field NMR spectrometers (≥500 MHz). For serum samples, preparation typically includes adding 400 μL of deuterated phosphate buffer (pH 7.4) to 200 μL of serum followed by centrifugation to remove particulates. Urine samples are prepared by mixing 350 μL of urine with 150 μL of deuterated phosphate buffer (pH 7.4) containing 0.025% TSP as a chemical shift reference. [4]
¹H NMR spectra are acquired using standard pulse sequences including the carr-purcell-meiboom-gill (CPMG) pulse sequence to suppress signals from macromolecules in serum. Spectra are typically processed with exponential line broadening of 0.3 Hz and automated phase and baseline correction. Multivariate statistical analysis, including principal component analysis (PCA) and partial least squares discriminant analysis (PLS-DA), is then applied to identify metabolic patterns associated with sildenafil response and adverse effects. This approach has revealed significant associations between LDL-cholesterol metabolites and the occurrence of adverse drug reactions to sildenafil therapy. [4]
Table 1: Reagents and Materials for Sample Preparation
| Item | Specification | Storage Conditions |
|---|---|---|
| Sildenafil-d8 internal standard | 100 μg/mL in methanol | -20°C protected from light |
| Control human plasma | EDTA or heparin anticoagulant | -20°C |
| Acetonitrile | HPLC grade | Room temperature |
| Methanol | HPLC grade | Room temperature |
| Formic acid | LC-MS grade | Room temperature |
| Centrifuge tubes | Polypropylene, 15 mL | Sterile |
Step-by-Step Procedure:
Preparation of Calibration Standards and Quality Controls
Sample Extraction
The sample preparation should be performed at room temperature, and processed samples should be analyzed within 24 hours when stored at 4°C, or alternatively frozen at -20°C for longer-term storage before analysis. [1]
Table 2: LC-MS/MS Instrument Parameters
| Parameter | Setting | Alternative Options |
|---|---|---|
| HPLC System | Shimadzu Prominence | Agilent 1290, Waters ACQUITY |
| Mass Spectrometer | API 4000 QTRAP | Any triple quadrupole system |
| Ionization Source | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Ionization Mode | Positive | N/A |
| Ion Source Temperature | 500°C | 400-600°C |
| Ion Spray Voltage | 5500 V | 4500-5500 V |
| Curtain Gas | 25 psi | 20-30 psi |
| Collision Gas | Medium | 4-6 (arbitrary units) |
Chromatographic Conditions:
Mass Spectrometric Detection:
Data acquisition is performed in scheduled MRM mode with 2-3 minute detection windows. The optimal MRM transitions, declustering potentials (DP), collision energies (CE), and collision cell exit potentials (CXP) should be determined for each instrument through direct infusion of standard solutions. Typical dwell times of 50-100 msec per transition provide sufficient data points for accurate peak integration. [1]
Sildenafil undergoes extensive hepatic metabolism primarily mediated by cytochrome P450 enzymes, with CYP3A4 responsible for approximately 80% of its metabolism and CYP2C9 contributing the remaining 20%. The major metabolic pathway involves N-demethylation at the piperazine ring to form N-desmethyl sildenafil (DMS), which possesses about 50% of the pharmacological activity of the parent compound. Additional metabolic transformations include aliphatic hydroxylation, aromatic hydroxylation, and further oxidation of the piperazine ring. The metabolic profile can be significantly influenced by co-administered medications that induce or inhibit CYP enzymes, with studies showing metabolite-to-parent ratios increasing from 0.7 in baseline conditions to 5.2 when CYP inducers like dexamethasone or phenobarbital are co-administered. [1] [2]
Figure 1: Primary Metabolic Pathways of Sildenafil. The major metabolic route involves N-demethylation to form N-desmethyl sildenafil (DMS), an active metabolite with approximately 50% of the parent drug's pharmacological activity. [1] [2]
Table 3: Representative Pharmacokinetic Data of Sildenafil and Metabolites
| Population | Matrix | Sildenafil Conc. (ng/mL) | DMS Conc. (ng/mL) | Metabolite-to-Parent Ratio | Conditions |
|---|---|---|---|---|---|
| Adults | Plasma | 100-500 (dose-dependent) | 40-200 | 0.4 | After 50-100 mg dose |
| Infants (with CYP inducers) | Plasma | 21.5-26.5 | 111-168 | 5.2 | With phenobarbital/dexamethasone |
| Infants (without CYP inducers) | Plasma | 25.4 | 14.8 | 0.7 | No co-medications |
| Healthy volunteers | Plasma | 100-1000 (dose-dependent) | 50-400 | 0.4-0.5 | After ODF administration |
The metabolite-to-parent ratio serves as a crucial parameter in therapeutic drug monitoring, with significant clinical implications. Higher ratios may indicate enhanced metabolic capacity due to genetic factors, enzyme induction, or drug interactions, while lower ratios may suggest impaired metabolism. In pediatric populations, the impact of ontogeny on CYP enzyme function must be considered when interpreting these ratios, as the metabolic capacity of infants, particularly premature infants, differs substantially from adults. [1] [2]
Deuterated sildenafil compounds facilitate various in vitro metabolism studies that are essential during drug development. These include:
These studies typically employ human liver microsomes (0.5-1.0 mg protein/mL) incubated with sildenafil (1-100 μM) in the presence of an NADPH-regenerating system at 37°C. Aliquots are collected at predetermined time points (0, 5, 15, 30, 60 minutes) and the reaction terminated by adding cold acetonitrile containing the internal standard Sildenafil-d8. The samples are then processed and analyzed according to the LC-MS/MS protocol described in Section 4.2. [5]
Recent advances in metabolic profiling include the development of electrochemical oxidation (EC) systems that mimic phase I metabolic reactions typically catalyzed by CYP enzymes. These systems offer advantages over biological systems, including reproducibility, ease of use, and the ability to generate metabolites without requiring complex biological matrices. The experimental setup typically consists of an electrochemical flow cell with specific electrode materials (e.g., boron-doped diamond, glassy carbon, platinum) connected to an LC-MS system for simultaneous reaction and analysis. [5]
The optimal conditions for simulating sildenafil metabolism involve:
Under these conditions, the EC system successfully generates oxidative metabolites of sildenafil including N-desmethyl sildenafil and hydroxylated metabolites, with a metabolic profile showing high similarity (Pearson's correlation coefficient >0.85) to those obtained from traditional human liver microsomal incubation systems. This approach represents a promising alternative for rapid metabolite generation and identification during early drug development stages. [5]
Figure 2: Experimental Workflow for Electrochemical Oxidation System Mimicking Sildenafil Metabolism. This biomimetic system generates phase I metabolites comparable to those produced by cytochrome P450 enzymes, providing a reproducible alternative to biological systems. [5]
The application of deuterated compounds, particularly Sildenafil-d8, in metabolic profiling provides robust and reliable analytical methods for quantifying sildenafil and its metabolites in biological matrices. The protocols outlined in this document enable researchers to obtain accurate pharmacokinetic data, identify potential drug interactions, and understand interindividual variability in sildenafil metabolism. These approaches support various applications throughout drug development, from early metabolic screening to clinical therapeutic drug monitoring. The integration of advanced analytical techniques like LC-MS/MS with innovative systems such as electrochemical oxidation provides comprehensive tools for elucidating the complex metabolic fate of sildenafil in biological systems.
The table below summarizes key parameters from several research-backed HPLC methods suitable for analyzing sildenafil and its major metabolite, N-desmethylsildenafil.
| Application Context | Column | Mobile Phase | Flow Rate & Detection | Key Metabolite/Co-Analyte & Notes |
|---|---|---|---|---|
| Assay & Related Substances (USP Monograph) [1] | Ascentis Express C18 | Information from USP Monograph | --- | Sildenafil N-oxide & Related Compound A; System suitability: Resolution ≥2.5, Tailing ≤1.5 |
| Determination in Human Blood [2] | C18 | Gradient: 15-55% Acetonitrile in 20mM Na₂HPO₄, pH 4.5 | 1.0 mL/min, UV | N-desmethylsildenafil; Method developed for post-mortem blood where plasma is unavailable |
| Pharmacokinetic Study in Rat Plasma [3] | Prontosil C18 | Isocratic: Methanol:Water (85:15 v/v) | 1.0 mL/min, 230 nm | Sildenafil alone; Simple isocratic method; Run time <5 min [3] |
| Pharmacokinetic Study with Metformin [4] | Phenomenex EVO C18 | Isocratic: Triethylamine (0.3%):Methanol:Acetonitrile (70:05:25 v/v) | 1.0 mL/min, 224 nm | Simultaneous analysis of sildenafil and metformin in a single run |
| Rapid Analysis in Tablets [5] | Narrow-Bore C18 (50 x 3.2 mm) | Isocratic: Phosphate Buffer (20mM, pH3):Acetonitrile (75:25 v/v) | 0.7 mL/min, 292 nm | Uses narrow-bore column for fast analysis (4 min) and reduced solvent consumption |
Here are answers to frequently asked questions that can help you optimize your separation.
The following diagram illustrates a general workflow for developing and running an HPLC analysis for sildenafil and its metabolites.
For LC-MS/MS analysis of Pyrazole N-Demethyl Sildenafil-d3, you can adapt methods used for similar compounds. The table below summarizes key parameters from established methods for sildenafil and tadalafil that you can use as a starting point [1] [2].
| Parameter | Method A (Sildenafil Metabolite) | Method B (Tadalafil) | Suggested Starting Point for this compound |
|---|---|---|---|
| Analytical Column | ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) [2] | Synergi Hydro-RP C18 (100 x 4.6 mm, 4 µm) [1] | C18 column (50-100 mm length, 1.7-4 µm particle size) |
| Mobile Phase | A: 2 mM Ammonium Formate + 0.1% FA in Water B: Acetonitrile [2] | Methanol : 10 mM Ammonium Formate, pH 4.0 (90:10, v/v) [1] | A: 2-10 mM Ammonium Formate/Ammonium Acetate (water) B: Methanol or Acetonitrile | | Gradient | Gradient from low to high %B [2] | Isocratic [1] | Gradient, e.g., 20% B to 80% B over 3-5 minutes | | Flow Rate | 0.3 mL/min [2] | 0.9 mL/min [1] | 0.3 - 0.9 mL/min (adjust based on column dimensions) | | Injection Volume | Not specified in excerpt | 10 µL (from 500 µL elution volume) [1] | 1-10 µL | | MS Ionization | ESI+ [2] | ESI+ [1] | ESI+ | | MS Mode | MRM [2] | MRM [1] | MRM | | Precursor Ion (m/z) | 449.00 [2] | 390.3 (for Tadalafil) [1] | 463.57 (Calculated from [3]) | | Internal Standard | Sildenafil-d8 [2] | Tadalafil-d3 [1] | Pyrazole N-Demethyl Sildenafil (unlabeled) |
If you encounter poor sensitivity, consider the following common issues and solutions, which apply broadly to LC-MS systems [4].
| Problem Category | Specific Issue | Symptoms | Potential Solutions |
|---|
| Chromatography | Poor Peak Shape / Low Efficiency | Broad peaks, low peak height, fronting or tailing. | - Use a guard column.
The following workflow diagram outlines a logical approach to diagnosing and resolving sensitivity issues.
This protocol is adapted from a tadalafil quantification method and can serve as a template [1].
1. Sample Preparation (Solid Phase Extraction)
2. LC-MS/MS Instrumental Setup
m/z 463.6 -> XXX (You must identify a characteristic product ion)m/z 463.6 -> YYY (A different product ion for confirmation)
Matrix Effects (MEs) are a critical challenge in Liquid Chromatography-Mass Spectrometry (LC-MS) bioanalysis. They occur when co-eluting compounds from the sample matrix (like plasma, urine, or blood) interfere with the ionization of your target analyte in the mass spectrometer. This leads to either ion suppression or enhancement, adversely affecting the method's accuracy, precision, sensitivity, and reproducibility [1] [2].
For the analysis of drugs like Sildenafil and its metabolites in biological fluids, matrix effects are a primary concern because they can lead to inaccurate pharmacokinetic data or incorrect therapeutic drug monitoring results [3] [4].
Before implementing correction strategies, it's essential to detect and quantify the extent of matrix effects in your method. The following table summarizes the two most common approaches [1] [2].
| Method | Description | Procedure | Advantages & Limitations |
|---|
| Post-Extraction Addition | Compares the analyte response in a clean matrix to that in a solution [1]. | 1. Prepare a blank matrix sample (e.g., drug-free plasma). 2. Process it through the entire sample preparation workflow. 3. Spike a known concentration of the analyte into the processed sample. 4. Compare its signal to the same concentration in a pure solvent (e.g., mobile phase). | Advantage: Provides a quantitative measure (Matrix Factor). Limitation: Requires a blank matrix. May not be suitable for endogenous analytes [1]. | | Post-Column Infusion | Qualitatively maps ionization suppression/enhancement across the chromatographic run time [1]. | 1. Connect a syringe pump infusing a solution of your analyte to the LC eluent post-column. 2. Inject a processed blank matrix sample into the LC system. 3. Monitor the analyte signal. A dip or rise indicates a region of ME. | Advantage: Visually identifies problematic retention times. Limitation: Qualitative, time-consuming, requires additional hardware [1]. |
The Matrix Factor (MF) can be calculated from the Post-Extraction Addition method as follows: MF = (Peak Response of Analyte in Spiked Processed Matrix) / (Peak Response of Analyte in Neat Solution) An MF of 1 indicates no matrix effects, <1 indicates suppression, and >1 indicates enhancement [1].
The workflow below illustrates the decision-making process for addressing matrix effects, from detection to implementation of correction strategies.
If matrix effects are unacceptable, a combination of reduction and correction strategies should be employed.
The goal is to physically remove interfering compounds from the sample.
When matrix effects cannot be fully eliminated, data correction techniques are essential.
Here is a step-by-step protocol to quantitatively assess matrix effects using the Post-Extraction Addition method [1].
Objective: To determine the Matrix Factor (MF) for Sildenafil in human plasma.
Materials & Reagents:
Procedure:
Prepare Solutions:
Process Samples (in triplicate for each QC level):
LC-MS/MS Analysis:
Calculation:
The following table summarizes the typical acceptance criteria for key parameters in a validated sildenafil impurity method, based on International Council for Harmonisation (ICH) guidelines [1].
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Specificity | Ability to distinguish sildenafil from its impurities and other components. | No interference from blank, and baseline separation of all known impurities (e.g., A, B, C, D) [1]. |
| Linearity & Range | Method produces results directly proportional to analyte concentration. | Correlation coefficient (r²) > 0.99 over a specified range (e.g., from LOQ to 150-200% of specification limit) [1]. |
| Accuracy/Recovery | Closeness of measured value to true value. | Recovery of 98-102% for the API; similar for impurities, as demonstrated with spiked samples [1]. |
| Precision | Closeness of agreement between a series of measurements. | Relative Standard Deviation (RSD) of ≤ 10% for impurity content, and ≤ 2% for the assay of the main component [1]. |
| Quantitation Limit (LOQ) | Lowest impurity level that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10, and RSD ≤ 10% at the LOQ level. Must be at or below the reporting threshold [1]. |
| Reporting Threshold | Impurity level below which data does not need to be reported. | 0.05% for a Maximum Daily Dose (MDD) > 1g; 0.10% for MDD ≤ 1g. Sildenafil citrate MDD is 100mg [1]. |
Here are detailed methodologies for quantifying sildenafil and its impurities, as cited in recent literature.
This method is designed for bioanalytical applications, such as pharmacokinetic studies [2].
This method was developed for the analysis of the active pharmaceutical ingredient (API) and its process-related impurities [3].
Q1: Why is it critical to monitor specific impurities like Impurity B and C in sildenafil?
Some impurities, such as Impurity B and Impurity C, are a common quality issue. Studies have found that many generic sildenafil products, particularly those purchased online, contain levels of Impurity B and C that exceed the ICH qualification threshold [1]. Since the safety profile of impurities at high levels may be unknown, controlling them is essential for patient safety. The ICH sets strict thresholds for reporting, identifying, and qualifying impurities based on the Maximum Daily Dose of the drug [1].
Q2: My analytical method shows poor recovery for sildenafil impurities. What could be the cause?
Poor recovery during sample preparation can significantly impact accuracy. Research comparing techniques found that the extraction recovery rate for sildenafil and its metabolites was low with liquid-liquid extraction (LLE), which affected sensitivity and reproducibility [2]. While solid-phase extraction (SPE) can be effective, it is more costly and complex.
Q3: How can I confirm the identity of an unknown peak in my sildenafil chromatogram?
Confirming the structure of an impurity requires analytical techniques beyond HPLC.
| Problem | Potential Causes | Suggested Actions |
|---|
| Poor Peak Shape (Tailing) | - Column degradation
The following diagram summarizes the logical workflow for developing and validating an impurity method for sildenafil.
Proper sample preparation is crucial for improving the recovery and detection of deuterated metabolites.
Solid-Phase Extraction (SPE) with Derivatization: A validated method for sildenafil and its active metabolite, desmethyl-sildenafil, uses a combination of SPE and derivatization to reduce matrix effects and enhance sensitivity [1].
Hydrogen-Deuterium Exchange (HDX) Control: For general deuteration experiments, ensuring complete and consistent deuteration is key. A robust protocol for creating a "maximally deuterated" (maxD) control can be achieved in approximately 40 minutes [2].
Optimizing your LC-MS setup can significantly improve data quality for deuterated molecules.
Advanced software tools can help you accurately interpret complex mass spectrometry data from deuterated samples.
The table below summarizes the core protocols for your reference.
| Troubleshooting Area | Recommended Technique | Key Reagents/Software | Reported Outcome/Performance |
|---|---|---|---|
| Sample Preparation | SPE with Derivatization [1] | BSTFA with 1% TMCS in acetonitrile | Recovery: 83.1–93.2% [1] |
| HDX Control | Denaturation-first maxD Protocol [2] | D₂O | Preparation time: ~40 min; Limits aggregation [2] |
| LC-MS Analysis | Post-Column D₂O Infusion [3] | D₂O, LC/ESI/TOF-MS | Exchange ratios: 44–82%; Low D₂O consumption [3] |
| Data Analysis | Deuteration Calculation with DGet! [4] | DGet! (Open-source Python package) | Accuracy: 0.4% ± 0.3 vs. reported values [4] |
The following diagram outlines a generalized workflow for analyzing deuterated sildenafil metabolites, integrating the above troubleshooting points.
The following table summarizes state-of-the-art techniques from recent literature that focus on achieving high sensitivity for Sildenafil and its analogues in complex samples.
| Method Name | Key Feature for Sensitivity | Reported Detection Limits | Application Context | Reference |
|---|
| Dual-Labeled Probe Time-Resolved Fluorescence Immunochromatography Assay (DL-TRFICA) | Uses two broad-spectrum antibodies labeled with time-resolved fluorescent microspheres. | IC₅₀ for Sildenafil-like adulterants: 2.49–5.88 ng mL⁻¹ LOD: 0.08–1.66 ng mL⁻¹ | Rapid screening of 9 sildenafil-like adulterants in dietary supplements (e.g., herbal drinks, pills). [1] | | | LC-MS/MS with Protein Precipitation | Simple sample prep; mass transitions monitored (m/z 489→151 for vardenafil). | LOD: 0.2 ng/mL LLOQ: 0.5 ng/mL | Quantification of PDE-5 inhibitors in small volumes (100 µL) of rabbit plasma. [2] | | | Validated UPLC-MS/MS | Shorter runtime and sharper peak shape to reduce matrix interference. | Data not specified for Sildenafil; method designed for simultaneous assay of three PDE-5 inhibitors. | Simultaneous determination of sildenafil, tadalafil, and vardenafil in postmortem blood samples. [3] | | | HPLC & LC-MS/MS (Multi-Analyte) | Validated for 94 sexual enhancement compounds. | LOD/LOQ: Conformed to ICH guidelines; specific values not provided. | Large-scale screening of dietary supplements and food samples for a wide range of illegal additives. [4] | | | Electrochemical Detection (Voltammetry) | Uses advanced electrode materials (e.g., graphene, carbon nanotubes). | Presented as highly sensitive and cost-effective; specific LOD values not provided in results. | Proposed for rapid, on-site detection of sildenafil adulteration in natural products. [5] | |
Here are some frequent challenges and solutions based on the principles of the methods described.
| Problem | Possible Cause | Suggested Solution |
|---|
| High Background Noise & Matrix Interference | Co-eluting compounds from complex sample matrices (e.g., herbs, plasma). | • Improve Sample Cleanup: Incorporate solid-phase extraction (SPE) [3] over simple protein precipitation [2]. • Enhance Chromatography: Use UPLC for sharper peaks and a dedicated guard column [3] [2]. | | Low Signal & Poor Recovery | Inefficient extraction or analyte loss during sample preparation. | • Optimize Extraction Solvent: Use ice-cold acetonitrile for protein precipitation [2]. • Internal Standard: Use a stable isotope-labeled internal standard (e.g., Sildenafil-d3) to correct for recovery losses. | | Inconsistent Results & Poor Reproducibility | Unoptimized or unstable detection parameters. | • MS/MS Optimization: Fine-tune collision energy and fragmentor voltage for the specific mass transition of your analyte [2]. • Method Validation: Rigorously validate for precision and accuracy per ICH guidelines [4]. |
For the most sensitive results, LC-MS/MS is the gold standard. Here is a detailed protocol based on the method described for vardenafil in rabbit plasma, which can be adapted for Sildenafil-d3 [2].
1. Sample Preparation (Protein Precipitation) * Materials: Ice-cold acetonitrile, internal standard (e.g., Tadalafil or Sildenafil-d3). * Procedure: * Combine 100 µL of plasma with 25 µL of internal standard solution. * Vortex the mixture for 30 seconds. * Add 200 µL of ice-cold acetonitrile to precipitate plasma proteins. * Vortex again for 30 seconds. * Centrifuge the mixture at 14,000 rpm at 5°C for 10 minutes. * Collect the clear supernatant and inject a small aliquot (e.g., 2 µL) into the LC-MS/MS system.
2. LC-MS/MS Analysis Conditions * Chromatography: * Column: Agilent Zorbax Eclipse Plus (2.1 × 50 mm, 1.8 µm). * Mobile Phase: (A) 0.1% Formic acid in water; (B) 100% Acetonitrile. * Gradient: | Time (min) | % A | % B | |------------|-----|-----| | 0.0 | 90 | 10 | | 0.5 | 10 | 90 | | 3.0 | 10 | 90 | | 3.1 | 90 | 10 | | 6.0 | 90 | 10 | * Flow Rate: 0.4 mL/min. * Total Run Time: 6 minutes. * Mass Spectrometric Detection (ESI+): * Gas Temp: 280°C. * Nebulizer: 50 psi. * For Sildenafil, you would monitor its specific mass transition (the paper used m/z 489 → 151 for vardenafil and m/z 390 → 169 for tadalafil as IS).
Understanding the underlying pharmacology is crucial for context. Sildenafil works by potentiating the NO/cGMP signaling pathway, leading to smooth muscle relaxation. The following diagram illustrates this process.
This diagram shows how Sildenafil inhibits PDE5, preventing cGMP degradation and leading to sustained smooth muscle relaxation [5] [6] [7].
To maximize your detection limits for Sildenafil-d3, the collective data suggests:
For a quick overview, the table below summarizes three established methods for analyzing Sildenafil and its metabolites in plasma.
| Method & Citation | Analytes | Column Used | Mobile Phase | Sample Prep | Key Performance |
|---|
| Narrowbore HPLC with Column Switching [1] [2] | Sildenafil, UK-103,320 | Primary: Capcell Pak MF Ph-1 (20x4 mm) Analytical: Phenyl-hexyl (100x2 mm) | 36% acetonitrile in 10 mM phosphate (pH 4.5) | Dilution & on-line cleanup | LOD: 10 ng/mL Linearity: 10-1000 ng/mL Runtime: 17 min | | LC-MS/MS [3] [4] | Sildenafil, N-desmethylsildenafil, N1,N4-desmethylsildenafil | ACQUITY UPLC BEH C18 (50x2.1 mm, 1.7 µm) | Gradient: 2mM Ammonium formate (0.1% FA) / Acetonitrile | Protein Precipitation | LLOQ: 1.0 ng/mL Linearity: 1.0-1000 ng/mL Runtime: Not Specified | | RP-HPLC with UV Detection [5] | Sildenafil | Prontosil C18 (150x4.6 mm, 5 µm) | Isocratic: Methanol:Water (85:15 v/v) | Liquid-Liquid Extraction | LOQ: 160 ng/mL Linearity: 100-6000 ng/mL Runtime: <5 min |
This method [1] [2] is highly automated and uses a column-switching system for direct plasma analysis. The workflow involves a primary separation for deproteinization, followed by analyte focusing and final analytical separation.
Here are answers to common troubleshooting questions.
What are the key advantages of the column-switching HPLC method? This method is fully automated and requires minimal sample preparation (just plasma dilution), reducing manual handling and error. The on-line sample cleanup effectively removes proteins and concentrates the analytes, leading to excellent sensitivity (LOD 10 ng/mL) and good precision (RSD ≤ 2.3%) [1] [2].
My lab does not have an LC-MS/MS system. What is a reliable HPLC-UV method? The RP-HPLC method [5] provides a simpler, cost-effective alternative. It uses a common C18 column (Prontosil, 150x4.6 mm, 5 µm) and an isocratic mobile phase of methanol:water (85:15 v/v). Sample preparation involves liquid-liquid extraction with diethyl ether and acetonitrile. This method has a higher quantitation limit (160 ng/mL) but is suitable for pharmacokinetic studies in animal models [5].
Which method should I use for the highest sensitivity and confirmation of metabolite identity? For maximum sensitivity and definitive confirmation of metabolite structures, the LC-MS/MS method [3] [4] is the best choice. It offers a significantly lower limit of quantification (1.0 ng/mL) and uses multiple reaction monitoring (MRM) for highly specific detection of Sildenafil and its two primary metabolites.
The table below summarizes the core parameters of a validated ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) method for determining sildenafil and N-desmethyl sildenafil in human plasma [1].
| Parameter | Specification |
|---|---|
| Analytes | Sildenafil and N-desmethyl sildenafil |
| Analytical Technique | UPLC-MS/MS (Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry) |
| Sample Preparation | Rapid protein precipitation extraction |
| Calibration Range | 3.9 ng/mL to 1000 ng/mL (for both analytes) |
| Linearity (r²) | ≥ 0.999 |
| LLOQ (Lower Limit of Quantification) | 3.9 ng/mL |
| LLOD (Lower Limit of Detection) | 1.95 ng/mL |
| Accuracy & Precision (Intra-/Inter-day RSD%) | < 15% |
| Matrix Effect | 2.6% to 5.8% (mean percent deviation) |
| Mean Recovery | Sildenafil: 83.2% N-desmethyl sildenafil: 84.5% |
This section provides the methodology as described in the validated study [1]. The following workflow illustrates the key stages of the analysis:
Sample Preparation: The method uses a rapid protein precipitation extraction technique for processing human plasma samples. This involves using a precipitating solvent (like organic solvents) to remove proteins from the plasma before injection into the chromatographic system [1].
Chromatographic Separation:
Detection and Quantification:
Data Analysis: The calibration curve was fitted using a least squares model with a weighting factor of (1/x) or (1/x²) to ensure accuracy across the wide dynamic range. The acceptance criteria for accuracy and precision were set at <15% RSD, as per FDA guidelines [1].
Q1: What is the relevance of this method to "Pyrazole N-Demethyl Sildenafil"? The method explicitly validates the analysis of N-desmethyl sildenafil, which is the primary active metabolite of sildenafil. The "pyrazole" group is a core part of the sildenafil chemical structure. Therefore, this method serves as a directly applicable and peer-reviewed foundation for analyzing the metabolite you are interested in [1].
Q2: The method has a significant matrix effect. How was this addressed? The reported matrix effect, which indicates ion suppression or enhancement, was found to be between 2.6% and 5.8%. This is well within the acceptable limit of <15% set by regulatory guidelines. To manage matrix effects in your own work, ensure consistent and efficient protein precipitation, and consider using a stable isotope-labeled internal standard for both sildenafil and its metabolite, which can correct for variability in sample preparation and ionization [1].
Q3: How can I reduce the analysis time for high-throughput needs? While the cited method's runtime is not specified, you can optimize the UPLC gradient. For example, another study on different compounds highlighted an optimization that reduced run times to 20 min for impurity analysis and 10 min for active ingredients, which was twice as fast as the official method [2]. You can experiment with a steeper gradient and a higher flow rate (within column pressure limits) to shorten the runtime while maintaining baseline separation.
Q4: Where can I find more detailed protocol information? The full text of the research article cited as [1] will contain exhaustive details on the specific UPLC column, exact mobile phase composition, gradient elution program, and MRM transitions used. You can access it via the PubMed database with the provided PMID: 26253809.
The analysis of sildenafil in herbal medicines and dietary supplements presents significant analytical challenges due to complex matrix interference and the presence of structural analogues deliberately added to evade detection. Pharmaceutical researchers and quality control professionals frequently encounter these obstacles when developing robust testing protocols. The intricate nature of herbal matrices combined with the growing sophistication of adulteration practices necessitates advanced analytical strategies to ensure accurate identification and quantification.
Interference in sildenafil testing primarily manifests in two forms: matrix-derived interference from the complex mixture of herbal compounds, excipients, and manufacturing byproducts; and structural analogue interference from intentionally modified phosphodiesterase-5 (PDE-5) inhibitors designed to mimic sildenafil's effects while avoiding detection through conventional methods. These analogues include dimethylsildenafil, thiodimethyl sildenafil, hydroxythiohomosildenafil, and many others that share similar chemical structures and properties with sildenafil, creating significant analytical challenges [1] [2]. The following sections provide comprehensive troubleshooting guidance and optimized methodologies to overcome these interference issues.
| Analytical Technique | Best For | Limitations | Interference Management Capabilities | Sensitivity Range |
|---|---|---|---|---|
| HPLC-UV [3] [2] | Routine screening, quantitation | Limited without separation, co-elution issues | Relative retention times, UV spectral matching, specific mobile phase optimization | ~6.5 ng/mL (LOQ) [3] |
| LC-MS/MS [4] [5] | Complex matrices, metabolites | High equipment cost, requires expertise | MRM transitions, specific fragmentation patterns | 1.0-1000 ng/mL [4] [5] |
| ASAP-MS [6] | Rapid screening | Semi-quantitative | Multivariate analysis, ambient ionization | Varies with matrix |
| Electrochemical Methods [7] | Portable screening, cost-effective | Selectivity challenges in complex matrices | Modified electrodes, nanomaterials | Research phase |
The HPLC-UV method represents one of the most accessible and cost-effective approaches for sildenafil screening, particularly in resource-limited settings. However, its susceptibility to interference necessitates careful optimization of several critical parameters:
Mobile Phase Composition: Utilize a mixture of 10 mM phosphate buffer (pH 3.5) containing 0.1% triethylamine and acetonitrile in a 65:35 (v/v) ratio. The acidic pH and triethylamine addition significantly improve peak shape and separation efficiency for sildenafil and its analogues [3]. The buffer concentration and pH should be严格控制 maintained within ±0.1 units to ensure reproducible separations.
Column Selection and Temperature: Employ a reverse-phase C18 analytical column (4.6 × 250 mm, 5 μm particle size) maintained at 35°C. The consistent temperature control enhances retention time reproducibility, which is crucial for identifying sildenafil analogues based on relative retention times [3] [2]. For matrices with severe interference, a UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 μm) can provide superior resolution in shorter analysis times.
Detection Wavelength: Set the UV detector to 293 nm for optimal sildenafil detection, but consider additional wavelengths (220 nm, 250 nm) to help distinguish potential interferents through spectral comparison [3]. Modern diode array detectors facilitate the collection of full UV spectra for each peak, enabling post-run analysis and peak purity assessment.
Effective sample preparation is crucial for minimizing matrix interference in complex herbal products:
Liquid-Liquid Extraction: Implement a optimized extraction procedure using appropriate organic solvents. The recovery rates for sildenafil can range from 87.6% to 111.7% when proper extraction techniques are employed [3]. For particularly challenging matrices, consider employing a sequential extraction approach with solvents of varying polarity.
Solid-Phase Extraction (SPE): While more expensive, SPE provides superior cleanup for complex herbal matrices. C18 cartridges with careful conditioning and wash steps can effectively remove interfering compounds while maintaining high sildenafil recovery rates.
Protein Precipitation: For biological matrices or protein-rich herbal extracts, protein precipitation with acetonitrile provides a simple and effective cleanup method. This approach has demonstrated recovery rates exceeding 90% for sildenafil and its metabolites [4] [5].
When dealing with severe matrix interference or structurally similar analogues, LC-MS/MS provides the highest level of specificity and sensitivity. The technique's reliance on mass transitions rather than retention times alone makes it particularly effective for overcoming co-elution issues:
Ion Source and Polarity: Employ an electrospray ionization (ESI) source operated in positive ion mode, as sildenafil and its analogues ionize efficiently under these conditions [4] [5]. Source parameters should be optimized for each specific instrument to maximize sensitivity while minimizing background noise.
Multiple Reaction Monitoring (MRM) Transitions: Utilize the following specific transitions for sildenafil and common metabolites:
Chromatographic Conditions for LC-MS/MS:
The specific fragmentation patterns and mass transitions employed in LC-MS/MS analysis provide an additional dimension of selectivity beyond retention time, making this technique particularly valuable when analyzing complex herbal matrices with significant background interference [4].
Atmospheric Pressure Solids Analysis Probe (ASAP) combined with high-resolution mass spectrometry offers a innovative approach for rapid screening with minimal sample preparation:
Sample Introduction: Place a small amount of solid sample (approximately 50 mg) directly onto the ASAP probe without extensive extraction or cleanup [6]. This direct analysis approach significantly reduces sample preparation time and the potential for analyte loss.
Ionization and Detection: The sample is rapidly vaporized and ionized under ambient conditions, followed by detection using high-resolution mass spectrometry. The resulting mass spectra enable rapid identification of sildenafil based on exact mass measurement [6].
Multivariate Analysis: Employ multivariate statistical analysis of the mass spectrometry data to distinguish between non-sildenafil and sildenafil-adulterated samples, even in complex herbal matrices [6]. This approach is particularly valuable for high-throughput screening applications where rapid yes/no decisions are required.
The proliferation of designer PDE-5 inhibitors engineered to evade conventional detection methods represents a significant challenge in sildenafil adulteration testing. These structurally modified compounds share the core pharmacological activity of sildenafil while incorporating subtle structural modifications that can interfere with analytical detection.
The identification of novel sildenafil analogues requires a systematic approach that combines multiple analytical techniques. This workflow begins with conventional HPLC-UV screening but rapidly escalates to advanced mass spectrometric techniques when atypical patterns are detected [2] [1]. The continuous updating of analytical methods based on newly identified analogues is essential for maintaining effective adulteration testing protocols.
A: The integration of X-ray powder diffraction (XRPD) with thermal analysis provides a powerful orthogonal approach for distinguishing genuine sildenafil from counterfeit products. XRPD analysis confirms the correct crystalline form of sildenafil by comparing diffraction patterns with reference standards (difference in 2θ angles should be <0.2°), while differential scanning calorimetry (DSC) verifies the melting point and thermal behavior [8]. This combination can identify irregularities including incorrect polymorphs, absence of active ingredient, or inaccurate excipient composition that might interfere with chromatographic analysis.
A: Implement a comprehensive LC-MS/MS screening method targeting multiple PDE-5 inhibitors simultaneously. Begin with a library of known analogues (sildenafil, tadalafil, vardenafil, and their 11 common unapproved designer analogs) using specific MRM transitions [2] [1]. For unknown analogues, high-resolution mass spectrometry is essential for structural elucidation. The use of relative retention times combined with UV spectral matching can provide preliminary identification when reference standards are unavailable [2].
A: A validated HPLC-UV method using sildenafil as a sole reference standard provides a cost-effective solution for routine screening [2]. This approach utilizes relative retention times and response factors calibrated against sildenafil to identify and quantify analogues without requiring expensive reference standards for each compound. For confirmation of suspect samples, supplement with a subset of analyses using LC-MS/MS or send to a reference laboratory for verification.
A: Implement this systematic troubleshooting protocol:
The table below summarizes common techniques for handling complex matrices, highlighting their applications and mechanisms.
| Technique | Primary Mechanism | Best For Complex Matrices Containing... | Key Consideration |
|---|---|---|---|
| Solid-Phase Extraction (SPE) [1] | Selective adsorption/desorption onto a solid sorbent | Interfering compounds, low-concentration analytes | Sorbent choice is critical; prone to low recovery if not optimized [2]. |
| Liquid-Liquid Extraction (LLE) [1] | Partitioning between two immiscible solvents | Broad range of organic contaminants | Can be cumbersome; uses large solvent volumes [2]. |
| QuEChERS [1] | Salting-out extraction and dispersive SPE cleanup | Pesticides in food, soil; versatile for various matrices | Designed to be Quick, Easy, Cheap, Effective, Rugged, and Safe. |
| Protein Precipitation [1] | Protein denaturation using organic solvent | Biological fluids (blood, plasma) with proteins | Fast but may not remove all interference types [2]. |
| Filtration [1] | Physical separation by particle size | Particulates that can clog columns | Essential for protecting LC/UHPLC systems and columns. |
| Derivatization [2] [1] | Chemical modification of analytes | Non-volatile (for GC) or undetectable compounds | Can be time-consuming; may require optimization. |
| Enzymatic Digestion [1] | Cleavage of large biomolecules (e.g., proteins) | Proteins, tissues, biological samples | Highly specific; useful for mapping protein structures. |
| Solid-Phase Microextraction (SPME) [2] | Absorption onto a coated fiber, then thermal desorption | Volatiles and semi-volatiles from liquid or gas | Minimal solvent use; ideal for on-site sampling. |
Low analyte recovery is a frequent issue in SPE. The following table outlines common causes and evidence-based solutions [3].
| Symptom & Cause | Evidence-Based Solutions & Optimizations |
|---|
| Symptom: Analyte present in the "flow-through" | 1. Conditioning: Wet sorbent with >2 column volumes of methanol/IPA, then equilibrate with a weak solvent. Do not let the bed run dry [3]. 2. Sample Solvent: Dilute sample in a "weaker" solvent (e.g., more aqueous for RP). Load less sample or add <2% organic modifier to prevent alkyl chain collapse [3]. | | Problem: Analyte binding is not quantitative during load. [3] | 3. Sorbent Strength: Switch to a "stronger" sorbent (e.g., different chemistry, higher ligand density) [3]. 4. Flow Rate: Decrease flow rate during sample loading to enhance analyte-sorbent contact time [3]. | | Symptom: Low recovery across the board. | 1. Sorbent Mass/Type: Increase sorbent mass, use a sorbent with higher surface area, or a "stronger" sorbent chemistry [3]. 2. Elution Solvent: Use a stronger, more compatible elution solvent. Ensure it is strong enough to displace the analyte from the sorbent [3]. | | Problem: Column mass overload or weak elution. [3] | 3. Ion Exchange: For ion-exchange, ensure sample pH forces analyte to be charged. Add salt or ion-pair reagent for reversed-phase retention of charged analytes [3]. |
Chemical digestion is critical for analyzing microplastics or other targets in organic-rich environmental matrices (OEMs) like animal tissues, plants, sludge, and soil [4]. Different matrices require specific protocols to balance organic matter removal with target integrity [4].
Animal Tissues: The most effective protocol uses 10% KOH digestion [4].
Plant Tissues: A Fenton's reagent approach is required to break down resilient cellulose and lignin [4].
Sewage Sludge and Soils: A sequential H₂O₂ + KOH method is effective [4].
The most effective approach is using stable isotopically labeled internal standards (SIL-IS). Because the SIL-IS is nearly identical to the analyte, it co-elutes and experiences the same ionization suppression or enhancement, allowing for accurate correction of the analyte response [2]. While deuterated standards are common, 13C or 15N labeled standards are often preferred as they avoid slight chromatographic retention shifts (deuterium isotope effects) that can occur with deuterium [2].
For reactive analytes like formaldehyde, precision can be hurt by competing reactions in the matrix. A recommended strategy is automated derivatization in a sealed system.
This diagram illustrates the decision pathway for selecting and troubleshooting a sample preparation method.
This troubleshooting guide for sample preparation techniques in complex matrices should serve as a solid foundation for your technical support center. The key to success lies in systematically evaluating the sample matrix and potential interferences before selecting and optimizing a method [2].
The table below summarizes the key comparative data between non-deuterated Sildenafil and a specific deuterated derivative, BDD-10406.
| Feature | Non-Deuterated Sildenafil | Deuterated Sildenafil (BDD-10406) |
|---|---|---|
| PDE5 Inhibitory Potency (IC₅₀) | 9 nmol/L [1] | 6 nmol/L [1] |
| Selectivity (PDE5 vs. PDE6) | Baseline (1x) [1] | 2-fold higher [1] |
| In Vitro Efficacy (ED₅₀ in rabbit corpus cavernosum) | 245 nmol/L [1] | 85 nmol/L [1] |
| Key Metabolic Pathway | N-demethylation (piperazine ring) to form N-desmethyl sildenafil [2] [3] [4] | Designed to slow N-demethylation via Deuterium Isotope Effect (DIE) [5] [1] |
| Primary Metabolite | N-desmethyl sildenafil (UK-103,320); ~50% potency of parent drug [2] [3] | Not fully characterized in available literature; expected to have reduced formation of N-desmethyl metabolite [1] |
| Major Metabolizing Enzymes | CYP3A4 (major), CYP2C9 (minor) [2] [3] | Expected to be the same (CYP3A4, CYP2C9), but with altered reaction rates for deuterated positions [5] |
The quantitative data in the table above is derived from specific experimental protocols.
The comprehensive metabolic profile of non-deuterated Sildenafil was elucidated using the following methodology [6]:
The enhanced potency and selectivity of deuterated Sildenafil (BDD-10406) were demonstrated through these in vitro assays [1]:
The rationale for deuteration lies in the Deuterium Isotope Effect. Replacing hydrogen (H) with deuterium (D) in a molecule strengthens the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond because deuterium is heavier [5]. This stronger bond requires more energy to break during a metabolic reaction, such as the N-demethylation of Sildenafil's piperazine ring. Consequently, if the cleavage of this C-H bond is the rate-limiting step in a metabolic pathway, deuteration at that specific site can slow down the formation of the metabolite, a phenomenon known as metabolic switching [5].
While existing data is promising, a full comparative guide requires more information. Key unanswered questions include:
| Method | Key Features / Application | Use of Deuterated Standards | Reference |
|---|---|---|---|
| LC-MS/MS (Plasma) | Quantification of sildenafil and active metabolites (N-desmethylsildenafil) in biological matrices. | Yes, sildenafil-d8 is used as an Internal Standard for high accuracy. | [1] |
| UPLC-MS/MS (Neonatal Plasma) | High-sensitivity assay for sildenafil and desmethylsildenafil in small sample volumes (50 µL). | Yes, deuterated sildenafil is used as an Internal Standard. | [2] |
| HPLC-MS (Biological Fluids) | Determination of sildenafil in plasma and saliva; uses buprenorphine-d4 as Internal Standard. | Uses a deuterated standard for a different compound, demonstrating the common practice. | [3] |
| HPLC-UV/Supportive Studies | Purity and impurity profiling of sildenafil tartrate (API); characterizes five specific impurities. | Not mentioned; relies on MS, NMR, and XRD for structural confirmation without deuterated standards. | [4] |
| GC-MS (Whole Blood) | Determination of sildenafil and desmethyl-sildenafil after derivatization. | No; uses protriptyline as a non-deuterated Internal Standard. | [5] |
| TLC/HPTLC | Limit test for imidazole impurity in sildenafil citrate, as per USP monographs. | Not applicable to this simpler technique. | [6] |
For researchers looking to implement these methods, here are more detailed protocols from the literature.
This method is designed for bioequivalence studies and simultaneously quantifies sildenafil and its two active metabolites.
This method focuses on determining the purity of the drug substance and identifying synthesis-related impurities.
The following diagram illustrates the general decision-making workflow and methodological relationships for sildenafil analysis described in the research:
| Feature | HPLC-UV | LC-MS/MS |
|---|---|---|
| Analytes | Sildenafil (SIL), Tramadol (TMD) [1]; Glimepiride (GLIM), SIL [2] | Sildenafil (SIL), N-desmethylsildenafil (DMS) [3] [4] |
| Detection Principle | Ultraviolet (UV) absorption [1] [2] | Mass-to-charge ratio (m/z) of ionized fragments [3] [4] |
| Detection Wavelength/Mass Transitions | 220 nm [1]; 230 nm [2] | SIL: m/z 475.4 → 283.3 [4]; DMS: m/z 461.4 → 283.2 [4] |
| Linearity Range | 0.05-10 μg/mL for SIL [1] (100-12,000 ng/mL for SIL with GLIM) [2] | 2.00-1,000 ng/mL [4] (2-800 ng/mL for SIL in post-mortem blood) [5] |
| Reported LOD | 0.02 μg/mL for SIL [1] | 1 ng/mL for both SIL and its metabolite [5] |
| Sample Pretreatment | Liquid-liquid extraction [2] | Protein precipitation [4]; Solid-phase extraction [5] |
| Key Advantages | Lower instrumentation cost, simpler operation, sufficient for higher concentrations and less complex matrices [1] [2]. | Superior sensitivity and specificity, capable of quantifying the active metabolite (DMS), robust performance in complex matrices like whole blood [3] [4] [6]. |
| Key Limitations | Higher limit of detection, less specific (potential for interference), cannot easily distinguish metabolites [6]. | Higher instrument cost, requires more specialized operational expertise [3]. |
This protocol is designed for a drug-drug interaction study.
This protocol was applied in a pharmacokinetic study in healthy Chinese volunteers.
The following diagram outlines the decision-making process for selecting the appropriate analytical method.
The table below summarizes the core identity and primary use cases for Pyrazole N-Demethyl Sildenafil-d3 [1] [2].
| Feature | Description |
|---|---|
| CAS Number | 1185044-03-4 [1] [2] |
| Chemical Formula | C21H25D3N6O4S [2] |
| Molecular Weight | 463.57 g/mol [1] [2] |
| IUPAC Name | 5-[2-ethoxy-5-[4-(trideuteriomethyl)piperazin-1-yl]sulfonylphenyl]-3-propyl-2,4-dihydropyrazolo[4,3-d]pyrimidin-7-one [1] |
| Synonyms | Desmethylsildenafil-d3 [2] |
| Primary Role | Internal Standard for LC-MS/MS [1] |
| Key Application | Pharmacokinetic & metabolic studies, bioequivalence research, regulatory compliance testing [1] |
The accurate detection and quantification of sildenafil and its analogs, including potential impurities, rely on advanced analytical techniques. The following workflow visualizes the standard process for characterizing these compounds using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, based on methodologies established for sildenafil analogs [3] [4].
Key Experimental Details:
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique separates compounds (LC) and then identifies them based on their mass and characteristic fragmentation patterns (MS/MS). For this compound, its use as an internal standard hinges on its co-elution with the target analyte and a distinct, predictable mass shift due to the deuterium atoms [1]. Key parameters include [5] [3]:
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a powerful technique for definitive structure elucidation. It provides information about the carbon and hydrogen atoms in a molecule. As referenced in the search results, a full suite of one-dimensional and two-dimensional NMR experiments (such as NOESY, TOCSY, HSQC, and HMBC) is often necessary to fully characterize a new or unknown sildenafil analog and distinguish it from its non-deuterated counterparts or isomers [3] [4].
The table below positions this compound among other related substances mentioned in the literature to clarify its specific role.
| Compound | Primary Role & Characteristics | Key Applications / Context |
|---|---|---|
| This compound | Deuterated internal standard; metabolic stability probe [1]. | Quantitative LC-MS/MS for pharmacokinetics [1]. |
| Sildenafil Impurity M (Referenced as Metabolite) | Likely the non-deuterated form (N-Desmethyl Sildenafil), a primary metabolite [1]. | Target analyte in metabolic and impurity profiling studies. |
| Imidazole (Impurity E) | Synthesis starting material or degradant; small, polar molecule [6]. | Quality control (pharmacopoeia requirement); analyzed by HILIC [6]. |
| Novel Sildenafil Analogs | Structurally similar, unapproved compounds (e.g., Thio- or Acetildenafil) [3] [4]. | Adulteration detection in dietary supplements; health hazard [3] [4]. |
The table below summarizes the key identification and physical characteristics of this compound found in the search results.
| Property | Description |
|---|---|
| CAS Number | 1185044-03-4 [1] [2] [3] |
| Molecular Formula | C₂₁H₂₅D₃N₆O₄S [1] [2] [3] |
| Molecular Weight | 463.57 g/mol [2] [3] (also reported as 327.23 [1]) |
| Synonyms | Desmethylsildenafil-d3 [1] [4] [3] |
| Chemical Name | 1-[[3-(4,7-Dihydroxy-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl]sulfonyl]-4-(methyl-d3)piperazine [1] [3] |
| Appearance | Solid; White to Off-White [4] |
| Melting Point | 233-235°C [4] |
| Purity | >98% [1] |
| Primary Application | Deuterium-labeled internal standard for quantitative analysis (LC-MS, GC-MS, NMR) [2] |
This compound is a deuterium-labeled version of a sildenafil metabolite. Its primary use in research is as a stable isotope-labeled internal standard [2].
In analytical techniques like LC-MS or GC-MS, this compound is added in a known quantity to biological samples (e.g., plasma or serum) before processing. Its key advantage is that it behaves almost identically to the natural analyte (Pyrazole N-Demethyl Sildenafil) during sample preparation and analysis, but can be distinguished by the mass spectrometer due to its higher molecular weight. This allows scientists to accurately correct for losses during sample preparation and variations in instrument response, significantly improving the precision and accuracy of quantitative measurements [2]. The following diagram illustrates a typical analytical workflow using such an internal standard.
The table below summarizes the key performance characteristics of different analytical platforms for quantifying sildenafil and its metabolites as reported in the literature.
| Platform | Analytes | Sample Type | Sample Preparation | Key Performance Data | Research Context |
|---|
| GC-MS [1] | Sildenafil, Desmethyl-sildenafil | Whole Blood | Solid-Phase Extraction (SPE), Derivatization | • LOD: 1.5 ng/mL (S), 5.0 ng/mL (D) • LOQ: 5.0 ng/mL (S), 15.0 ng/mL (D) • Linear Range: Up to 500 ng/mL • Recovery: 83.1-93.2% • Precision (RSD%): <10.8% | Therapeutic Drug Monitoring (TDM), Forensic Cases [1] | | HPLC-UV & LC-MS [2] | Sildenafil, N-desmethylsildenafil | Post-mortem Human Blood | Liquid-Liquid Extraction | • Retention Time: ~7.5 min (S), ~5.5 min (D) • LOQ: 10 ng/mL (for both) • Specificity: No interference from 35 common drugs | Forensic Toxicology (Post-mortem) [2] | | UPLC-MS/MS [3] | Sildenafil, N-desmethyl sildenafil | Human Plasma | Protein Precipitation | • LLOQ: 3.9 ng/mL • LLOD: 1.95 ng/mL • Linear Range: 3.9 - 1000 ng/mL • Recovery: ~83-85% • Matrix Effect: 2.6-5.8% • Precision (RSD%): <15% | Clinical Pharmacokinetic Study [3] | | LC-MS/MS [4] | Sildenafil, N-desmethylsildenafil, N1,N4-desmethylsildenafil | Human Plasma | Protein Precipitation | • LLOQ: Not specified (20 ng/mL working soln used) • Specificity: No interference • Advantage: Simultaneous quantification of three analytes | Bioequivalence Study [4] |
Here is a deeper dive into the experimental methodologies used in the studies.
GC-MS Protocol [1]: This method requires extensive sample preparation to overcome the inherent challenges of analyzing sildenafil and its metabolite by GC-MS. The protocol involves a solid-phase extraction (SPE) of the blood sample, followed by a derivatization step using BSTFA with 1% TMCS in acetonitrile. This step is critical for improving the volatility and thermal stability of the analytes, thereby enhancing the method's sensitivity and reducing matrix effects. Protriptyline is used as an internal standard. The GC-MS system then separates and detects the derivatized compounds [1].
UPLC-MS/MS Protocol [3]: This method is designed for high throughput and sensitivity in a clinical setting. Sample preparation is simplified to a single-step protein precipitation with acetonitrile. The extracted samples are then injected into an Ultra Performance Liquid Chromatography (UPLC) system, which provides superior chromatographic resolution and faster run times compared to conventional HPLC. Detection is performed using a tandem mass spectrometer (MS/MS), which offers high specificity by monitoring specific precursor-to-product ion transitions for sildenafil and its metabolite. This method was fully validated according to regulatory (FDA) guidelines [3].
LC-MS/MS Protocol for Multiple Metabolites [4]: This protocol highlights the ability of modern LC-MS/MS to handle complex analyses. It also uses a straightforward protein precipitation with acetonitrile for sample cleanup. The key feature is its application in simultaneously quantifying not just sildenafil and its primary active metabolite, N-desmethylsildenafil, but also a second active metabolite, N1,N4-desmethylsildenafil, which is rarely reported in other methods. This comprehensive approach is valuable for detailed pharmacokinetic and bioequivalence studies [4].
To help visualize the core experimental process, particularly for the highly sensitive LC-MS/MS methods, the following diagram outlines the general workflow.
Based on the comparative data, here are some strategic considerations for selecting an analytical platform:
Choose GC-MS for Specific Scenarios: While GC-MS can be successfully applied [1], it is generally considered problematic for sildenafil and its metabolite due to challenges in derivatization and potential sensitivity issues [2]. Its use might be best suited for labs where GC-MS is the primary available instrumentation.
Prioritize LC-MS/MS for Sensitivity and Throughput: For most modern applications, especially clinical studies requiring high sensitivity, speed, and robustness, UPLC-MS/MS is the leading platform [3]. Its simple sample preparation, wide linear range, and low LOQ make it ideal for pharmacokinetic studies.
Leverage LC-MS/MS Power for Complex Metabolism Studies: If your research requires the simultaneous quantification of multiple active metabolites, the LC-MS/MS method that includes N1,N4-desmethylsildenafil demonstrates the platform's superior capability for comprehensive metabolic profiling [4].
Consider an Electrochemical Oxidation System for Metabolism Simulation: An alternative, innovative approach uses an electrochemical (EC) oxidation system to simulate the phase I metabolism of sildenafil. This system can mimic CYP450-catalyzed reactions like N-demethylation and hydroxylation, generating metabolite profiles that show high similarity to those from human liver microsomes. This provides a valuable, enzyme-free tool for preliminary metabolism studies [5].
Sildenafil is primarily metabolized in the liver, mainly by the cytochrome P450 enzymes CYP3A4, with a minor contribution from CYP2C9 [1] [2] [3]. Its main active metabolite is N-desmethyl sildenafil (DMS), which has about 40-50% of the parent drug's potency [4] [5]. Another metabolite, N1,N4-desmethyl sildenafil, has also been identified, though it is less frequently studied [1].
The diagram below illustrates the core metabolic and detection pathway.
Different studies have developed and validated LC-MS/MS methods for quantifying sildenafil and its metabolites in various biological matrices. The following table summarizes the key parameters from two such studies.
| Parameter | Method by Xu et al. (Human Plasma) [1] | Method from Covance Lab (Human Plasma) [4] |
|---|---|---|
| Analytical Technique | LC-MS/MS | LC-MS/MS |
| Sample Preparation | One-step protein precipitation with acetonitrile | Information missing |
| Analyte Specificity | Successfully distinguishes Sildenafil, N-desmethylsildenafil, and N1,N4-desmethylsildenafil | Distinguishes Sildenafil and N-desmethyl sildenafil (DMS) |
| LLOQ | 2 ng/mL (for all analytes) | 1 ng/mL (for both Sildenafil and DMS) |
| Linear Range | 2–1000 ng/mL | 1–500 ng/mL |
| Accuracy | 90.7%–107.3% | 96.1%–110% |
| Precision (CV) | ≤9.81% | ≤7.95% |
A population pharmacokinetic study further highlights the practical impact of analytical variability. The table below shows how key pharmacokinetic parameters can be influenced by the bioanalysis laboratory.
| Pharmacokinetic Parameter | Impact of Inter-laboratory Difference [6] |
|---|---|
| Absorption Model | Best described by a complex model with three transit compartments for fast absorption and one for slow absorption. |
| Metabolite/Parent Ratio | The laboratory where the bioanalysis was performed was identified as a significant covariate affecting the measured levels of N-desmethyl sildenafil (NDS). |
| Key Finding | The "laboratory effect" must be evaluated when building datasets from multiple sources, as it can introduce variability. |
Data from real-world application and cross-species studies provide additional context for researchers.